The biosynthesis of anticapsin involves a four-enzyme pathway primarily characterized by the enzymes BacA, BacB, YwfH, and YwfG. The process begins with the substrate prephenate, which undergoes several transformations:
The synthesis can be scaled up for analysis using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) techniques to confirm product formation .
The molecular structure of anticapsin has been elucidated through various analytical techniques. The empirical formula is approximately , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound exhibits functional groups characteristic of amino acids, including amine (-NH) and carboxylic acid (-COOH) groups .
Anticapsin engages in several chemical reactions that can be utilized for analytical identification:
These reactions can be employed to confirm the presence of anticapsin through chromatographic methods such as paper chromatography on Whatman No. 1 paper.
The mechanism by which anticapsin exerts its biological activity involves inhibition of hyaluronic acid capsule synthesis in Streptococcus pyogenes. This inhibition occurs at non-toxic concentrations that do not impede bacterial growth. The precise molecular interactions are not fully elucidated but are believed to involve binding to enzymes or substrates critical for capsule biosynthesis .
Anticapsin possesses distinct physical and chemical properties:
Anticapsin has significant scientific applications due to its antibacterial properties. Its primary use lies in microbiological research where it serves as a tool for studying bacterial capsule synthesis mechanisms. Moreover, its ability to inhibit capsule formation makes it a candidate for potential therapeutic applications against encapsulated bacterial pathogens such as Streptococcus pyogenes.
Anticapsin, an unusual non-proteinogenic amino acid featuring an epoxycyclohexenone core, was first identified in the 1940s as the bioactive component of the dipeptide antibiotic bacilysin (initially named bacillin or tetaine) produced by Bacillus subtilis [1] [3]. Its structure was resolved in 1970, with stereochemical corrections finalized decades later [1]. The name "anticapsin" derives from its ability to inhibit microbial capsule formation, a key virulence factor. The associated dipeptide bacilysin (L-alanine-L-anticapsin) was historically misclassified under names like tetaine, reflecting early uncertainties in its characterization [1] [3].
Systematic nomenclature designates anticapsin as (2S,3S)-2-amino-3-(7-oxabicyclo[4.1.0]heptan-1-one-3-yl)propanoic acid, emphasizing its bicyclic epoxyketone and α-amino acid functionalities [1] [6]. Trivial names include "bacilysin warhead" due to its role in antibiotic action [1].
Table 1: Nomenclature of Anticapsin and Related Compounds
Term | Designation | Context |
---|---|---|
Anticapsin | Trivial name | Bioactive moiety of bacilysin |
Bacilysin | Dipeptide (L-Ala-L-anticapsin) | Prodrug form exported by Bacillus |
(2S,3S)-2-amino-3-... | Systematic IUPAC name | Chemical structure specification |
Warhead fragment | Functional descriptor | Mechanism-based inhibition |
Anticapsin belongs to the epoxycyclohexenone class of amino acids, characterized by a highly strained 7-oxabicyclo[4.1.0]heptane ring system conjugated to a ketone. Its molecular formula is C₉H₁₁NO₄, with a molar mass of 197.19 g/mol [1] [6]. Key structural features include:
Spectroscopic data reveal diagnostic properties: UV absorption at 295 nm (conjugated enone) and NMR shifts indicative of epoxide protons (δ 2.8–3.2 ppm) [1]. Stereochemistry at C2 and C3 is essential for binding glucosamine-6-phosphate synthase (GlmS), the target enzyme in bacterial cell wall biosynthesis [1]. The epoxyketone warhead covalently modifies an active-site cysteine residue via nucleophilic ring opening, irreversibly inhibiting GlmS [1] [3].
Table 2: Key Structural and Functional Properties of Anticapsin
Property | Description |
---|---|
Molecular formula | C₉H₁₁NO₄ |
Core scaffold | 7-Oxabicyclo[4.1.0]heptan-1-one fused to propanoic acid |
Functional groups | Epoxide, α,β-unsaturated ketone, α-amino acid, carboxylate |
Key reactivity | Nucleophilic epoxide opening, Michael addition |
Bioactive conformation | (2S,3S) stereochemistry |
UV λₘₐₓ | 295 nm |
Anticapsin is exclusively biosynthesized by specific strains of the Bacillus subtilis group, including B. licheniformis, B. pumilus, and B. amyloliquefaciens [1] [3]. It is not a free metabolite but is produced and exported as the dipeptide bacilysin via a dedicated gene cluster (bacA–E, ywfG–H) [1]. Biosynthesis proceeds through a four-enzyme pathway:
The final steps involve epoxidation and release by BacC (putative epoxidase) and dipeptide ligation via BacD [1]. Genomic analysis confirms that ~5% of the B. subtilis genome encodes antimicrobial compounds, with anticapsin classified under non-ribosomal peptide warheads due to its incorporation into bacilysin [3]. Ecological studies indicate bacilysin production provides a competitive advantage in soil and plant rhizosphere microbiomes by inhibiting rival microbes [1] [3].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: